Cas no 2137772-04-2 (1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl-)

1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl-, is a chlorinated aromatic diamine derivative with a modified amine structure, featuring ethyl and methyl substituents on one nitrogen center. This compound is of interest in organic synthesis and specialty chemical applications due to its bifunctional reactivity, enabling its use as a building block for polymers, agrochemicals, or pharmaceutical intermediates. The chloro-substituted aromatic ring enhances its potential for further functionalization via nucleophilic substitution or cross-coupling reactions. The ethyl and methyl groups may influence steric and electronic properties, offering tunability in ligand design or catalytic systems. Its stability and selective reactivity make it a versatile intermediate for researchers developing advanced materials or bioactive molecules.
1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl- structure
2137772-04-2 structure
Product name:1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl-
CAS No:2137772-04-2
MF:C11H17ClN2
MW:212.719081640244
CID:5278356
PubChem ID:165874049

1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl-
    • 2137772-04-2
    • EN300-693749
    • (3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine
    • Inchi: 1S/C11H17ClN2/c1-3-14(2)8-10-4-9(7-13)5-11(12)6-10/h4-6H,3,7-8,13H2,1-2H3
    • InChI Key: XLTAVPOGHKIQBF-UHFFFAOYSA-N
    • SMILES: ClC1C=C(CN)C=C(C=1)CN(C)CC

Computed Properties

  • Exact Mass: 212.1080262g/mol
  • Monoisotopic Mass: 212.1080262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų
  • XLogP3: 1.6

1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-693749-0.1g
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine
2137772-04-2
0.1g
$1144.0 2023-05-26
Enamine
EN300-693749-0.25g
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine
2137772-04-2
0.25g
$1196.0 2023-05-26
Enamine
EN300-693749-2.5g
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine
2137772-04-2
2.5g
$2548.0 2023-05-26
Enamine
EN300-693749-1.0g
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine
2137772-04-2
1g
$1299.0 2023-05-26
Enamine
EN300-693749-5.0g
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine
2137772-04-2
5g
$3770.0 2023-05-26
Enamine
EN300-693749-10.0g
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine
2137772-04-2
10g
$5590.0 2023-05-26
Enamine
EN300-693749-0.05g
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine
2137772-04-2
0.05g
$1091.0 2023-05-26
Enamine
EN300-693749-0.5g
(3-chloro-5-{[ethyl(methyl)amino]methyl}phenyl)methanamine
2137772-04-2
0.5g
$1247.0 2023-05-26

Additional information on 1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl-

Research Brief on 1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl- (CAS: 2137772-04-2): Recent Advances and Applications

The compound 1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl- (CAS: 2137772-04-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, highlighting its relevance in drug discovery and development.

One of the key areas of investigation has been the synthesis and optimization of 1,3-Benzenedimethanamine derivatives. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for scaling up production. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These efforts have paved the way for further exploration of its biological activities.

Pharmacological studies have revealed that 1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl- exhibits potent activity against specific molecular targets. For instance, recent in vitro and in vivo experiments have demonstrated its efficacy as an inhibitor of certain enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary data indicate that the compound may have neuroprotective effects, opening new avenues for research in neurodegenerative disorders.

The mechanism of action of this compound has been a focal point of recent research. Structural-activity relationship (SAR) studies have identified key functional groups responsible for its biological activity. Molecular docking simulations have further elucidated its interactions with target proteins, providing insights into its binding affinity and selectivity. These findings are instrumental in designing more potent and selective derivatives with improved therapeutic profiles.

Despite these advancements, challenges remain in the development of 1,3-Benzenedimethanamine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Researchers are also exploring formulation strategies to enhance drug delivery and minimize adverse effects. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the translation of research findings into clinical applications.

In conclusion, 1,3-Benzenedimethanamine, 5-chloro-N1-ethyl-N1-methyl- (CAS: 2137772-04-2) represents a promising candidate for drug development, with its diverse pharmacological properties and potential therapeutic applications. Ongoing research aims to optimize its chemical and biological properties, paving the way for future clinical trials. This compound exemplifies the intersection of chemistry and biology, underscoring the importance of interdisciplinary approaches in advancing pharmaceutical science.

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